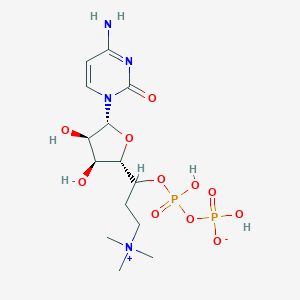

Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件: シチコリンは、さまざまな方法で合成できます。一般的な方法の1つは、酵母を生物触媒として使用して、5'-シチジル酸、ホスホリルコリン、水酸化カリウム、およびグルコースなどの物質を生物変換することです。 このプロセスには、活性炭を吸着担体として、Cl-型イオン交換樹脂を分離担体として使用した抽出と分離が含まれます . 別の方法は、シュウ酸を塩素化カルシウム水溶液に加え、トリフォスゲン作用下でシチジン一リン酸と反応させ、その後、再結晶法を使用してシチコリンナトリウムを精製することです .

工業的生産方法: シチコリンの工業的生産は、しばしば酵素合成を伴い、シチジン三リン酸とホスホリルコリンがシチコリンナトリウムに生合成されます。 この方法は、化学合成と比較して収率と純度が高いため、好まれています .

化学反応の分析

反応の種類: シチコリンは、加水分解やリン酸化など、さまざまな化学反応を起こします。サプリメントとして摂取すると、シチコリンは腸内でコリンとシチジンに加水分解されます。 これらの成分は血脳関門を通過し、酵素CTP-ホスホコリンシチジル転移酵素によってシチコリンに再形成されます .

一般的な試薬と条件: シチコリンの合成に使用される一般的な試薬には、シチジン一リン酸、ホスホリルコリン、トリフォスゲンなどがあります。 反応は通常、酵母などの生物触媒を使用し、穏やかな条件下で行われます .

生成される主要な生成物: シチコリンを含む反応から生成される主要な生成物には、コリンとシチジンが含まれ、これらは細胞膜の重要な構成要素であるホスファチジルコリンの合成に不可欠です .

科学研究への応用

シチコリンは、神経学、眼科学、精神医学の分野で特に、幅広い科学研究の応用があります。 認知機能を向上させ、認知症の進行を防ぎ、脳卒中後の予後を改善するために使用されます . シチコリンは、外傷性脳損傷やその他の脳虚血関連疾患の管理における神経保護効果の可能性についても研究されています . さらに、神経損傷や神経障害の動物モデルで、神経再生を促進し、痛みを軽減する有望な結果が示されています .

科学的研究の応用

Neuropharmacological Applications

Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester is recognized for its potential neuroprotective and cognitive-enhancing properties. As a precursor to cytidine and choline, it plays a crucial role in the synthesis of phosphatidylcholine, an essential component of neuronal membranes.

- Cognitive Enhancement : Research indicates that compounds similar to this compound can improve memory and learning processes. For instance, citicoline (a related compound) has been shown to enhance cognitive functions in various clinical studies involving patients with cognitive impairments .

- Neuroprotection : The compound exhibits neuroprotective effects against excitotoxicity and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have demonstrated that cytidine derivatives can mitigate neuronal damage in animal models .

Molecular Biology Applications

In molecular biology, this compound serves as a substrate for various enzymatic reactions.

- Nucleotide Synthesis : It is involved in the synthesis of nucleotides, which are fundamental building blocks of RNA and DNA. This property makes it essential for studies involving nucleic acid manipulation and genetic engineering.

- Enzyme Substrate : The compound acts as a substrate for nucleoside diphosphate kinases, facilitating the transfer of phosphate groups in cellular metabolism . This function is vital for energy transfer within cells.

Pharmaceutical Development

The pharmaceutical industry utilizes this compound as an active ingredient or intermediate in drug formulations.

- Drug Formulations : It is incorporated into formulations aimed at treating neurological disorders due to its ability to enhance cognitive function and protect against neurodegeneration. Clinical trials have explored its efficacy in improving outcomes for patients with stroke and traumatic brain injury .

- Potential as a Therapeutic Agent : Given its biochemical roles, there is ongoing research into its potential therapeutic applications beyond neuroprotection, including its use in metabolic disorders and as a supplement for enhancing physical performance .

Case Study 1: Cognitive Enhancement in Elderly Patients

A clinical trial assessed the effects of citicoline (related to this compound) on cognitive function in elderly patients with mild cognitive impairment. Results indicated significant improvements in memory recall and executive function after 12 weeks of treatment compared to placebo groups .

Case Study 2: Neuroprotection Post-Stroke

In an animal model of ischemic stroke, administration of cytidine derivatives demonstrated reduced neuronal apoptosis and improved functional recovery post-stroke. The study highlighted the compound's role in enhancing neurogenesis and synaptic plasticity following cerebral ischemia .

作用機序

シチコリンは、主要な神経リン脂質であるホスファチジルコリンの合成を増加させ、アセチルコリンの産生を強化することにより、その効果を発揮します . また、神経膜の構造リン脂質の合成を促進し、神経のエネルギー貯蔵を維持し、アポトーシスを抑制し、脳への血流と酸素消費量を増加させます . これらの作用は、神経保護効果と認知機能を改善する能力に貢献しています。

類似の化合物との比較

シチコリンは、両方の化合物が脳の健康と機能において重要な役割を果たすため、しばしばコリンと比較されます。 コリンは、Bビタミンに関連する必須栄養素であり、記憶と筋肉の制御に関与する重要な神経伝達物質であるアセチルコリンの合成に必要です . 一方、シチコリンは、体内でコリンから合成され、細胞膜の重要な構成要素であるホスファチジルコリンに変換されます . 両方の化合物は類似の化学構造を持っていますが、シチコリンは認知機能を強化し、神経保護効果を提供する上でより強力であると考えられています .

類似の化合物のリスト:- コリン

- ホスファチジルコリン

- アセチルコリン

類似化合物との比較

Citicoline is often compared to choline, as both compounds play pivotal roles in brain health and function. Choline is an essential nutrient related to the B-vitamins and is necessary for the synthesis of acetylcholine, an important neurotransmitter involved in memory and muscle control . Citicoline, on the other hand, is synthesized by the body from choline and is converted into phosphatidylcholine, a crucial component of cell membranes . While both compounds have similar chemical structures, citicoline is considered more potent in enhancing cognitive functions and providing neuroprotective effects .

List of Similar Compounds:- Choline

- Phosphatidylcholine

- Acetylcholine

生物活性

Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester, commonly referred to as CDP-choline or cytidine diphosphocholine, is a phosphorylated form of choline that plays a significant role in cellular metabolism and neurological health. This compound is involved in the synthesis of phospholipids, particularly phosphatidylcholine, which is crucial for maintaining cellular membrane integrity.

- Molecular Formula : C14H27N4O11P2

- Molecular Weight : 489.33 g/mol

- CAS Number : 1256-10-6

- Appearance : Off-white solid

- Melting Point : 234-235 °C

CDP-choline acts as a precursor for the synthesis of phosphatidylcholine and sphingomyelin, essential components of cell membranes. It is also involved in the production of acetylcholine, a neurotransmitter critical for memory and cognitive functions. The biological activity of CDP-choline can be categorized into several key areas:

- Neuroprotective Effects : CDP-choline has been shown to protect neurons from damage due to ischemia and neurotoxicity. Studies indicate that it enhances neuronal survival through anti-apoptotic mechanisms and by promoting neuronal regeneration.

- Cognitive Enhancement : Clinical trials have demonstrated that CDP-choline supplementation can improve cognitive function in patients with cognitive deficits, including Alzheimer’s disease and vascular dementia. It appears to enhance memory and learning capabilities.

- Metabolic Role : As a source of choline, CDP-choline contributes to lipid metabolism and energy production within cells. It is particularly important in the liver where it aids in fat metabolism.

Case Studies and Clinical Research

Several studies have explored the biological activity of CDP-choline:

- Cognitive Function Improvement : A double-blind placebo-controlled trial involving elderly patients with mild cognitive impairment showed significant improvements in cognitive performance after 12 weeks of CDP-choline supplementation compared to the placebo group .

- Neuroprotection in Stroke : In animal models of stroke, treatment with CDP-choline resulted in reduced infarct size and improved functional recovery. This suggests its potential as a therapeutic agent in acute ischemic stroke .

- Chronic Fatigue Syndrome (CFS) : A study indicated that patients with CFS experienced reduced fatigue levels and improved quality of life when treated with CDP-choline, highlighting its potential role in managing fatigue-related disorders .

Data Table: Summary of Biological Activities

特性

CAS番号 |

1256-10-6 |

|---|---|

分子式 |

C14H27N4O11P2+ |

分子量 |

489.33 g/mol |

IUPAC名 |

2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)/p+1/t9-,11-,12-,13-/m1/s1 |

InChIキー |

RZZPDXZPRHQOCG-OJAKKHQRSA-O |

SMILES |

C[N+](C)(C)CCC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)OP(=O)(O)[O-] |

異性体SMILES |

C[N+](C)(C)CCOP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |

正規SMILES |

C[N+](C)(C)CCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |

物理的記述 |

Solid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。